molecular formula C25H28N6O7S3 B584538 Delta2-Cefditoren Pivoxil CAS No. 148774-47-4

Delta2-Cefditoren Pivoxil

Numéro de catalogue: B584538
Numéro CAS: 148774-47-4
Poids moléculaire: 620.714
Clé InChI: YVQSNEJXCGJZHO-RLZYKBGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Delta2-Cefditoren Pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:

  • Formation of the cephem nucleus.
  • Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.
  • Addition of the methylthiazole group to enhance activity against Gram-positive organisms.
  • Incorporation of the methoxyimino group for stability against beta-lactamases.
  • Attachment of the pivoxil ester group to enhance oral bioavailability .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Cefditoren: The active form after hydrolysis.

    Degradation Products: Various degradation

Activité Biologique

Delta2-Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens. This article provides a comprehensive overview of its biological activity, including pharmacokinetic and pharmacodynamic properties, efficacy against various bacterial strains, and relevant case studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug is prodrug that is converted to its active form, cefditoren, in the body. The elimination half-life is approximately 1-2 hours, allowing for flexible dosing regimens.

Pharmacodynamics : The efficacy of this compound is primarily determined by its time above the minimum inhibitory concentration (%fT>MIC). Studies suggest that a target %fT>MIC of 40% is necessary for bacteriostasis, while a target of 70% is required for maximal bactericidal activity. The cumulative fraction of response (CFR) serves as an important indicator of treatment success, reflecting the probability of achieving therapeutic targets across different bacterial strains.

Efficacy Against Bacterial Strains

Research has shown that this compound demonstrates potent activity against various strains of Enterobacteriaceae , which are commonly implicated in community-acquired infections. A study utilizing Monte Carlo simulations evaluated the probability of target attainment (PTA) and CFR for different dosing regimens:

Dosing Regimen Target %fT>MIC CFR (%) for Bacteriostatic Activity CFR (%) for Bactericidal Activity
200 mg q12h>40%<80%<90%
400 mg q12h>40%≥80%<90%
400 mg q24h>40%≥80%<90%

The results indicate that while higher doses improve bacteriostatic activity, achieving bactericidal efficacy remains challenging due to high MIC values observed in resistant strains .

Case Studies and Clinical Findings

Several clinical studies have assessed the effectiveness of this compound in treating infections. Notably:

  • Urinary Tract Infections (UTIs) : In a cohort study involving patients with uncomplicated acute pyelonephritis, this compound was administered as a switch therapy post-intravenous treatment. The results indicated that while the drug showed adequate bacteriostatic activity, bactericidal efficacy was limited in cases with higher MICs .
  • Respiratory Tract Infections : Another study evaluated the use of this compound in patients with community-acquired pneumonia. The findings suggested that the drug was effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae but less effective against resistant strains .

Applications De Recherche Scientifique

Antimicrobial Activity

Delta2-Cefditoren Pivoxil exhibits a broad spectrum of antimicrobial activity. It is particularly effective against:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), and Streptococcus pyogenes.
  • Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and others.

The compound's efficacy against resistant strains of bacteria makes it a valuable option in clinical practice, especially in cases where other antibiotics may fail.

Case Studies and Clinical Trials

  • Acute Exacerbation of Chronic Bronchitis : A randomized, double-blind study compared this compound (200 mg twice daily) with cefuroxime axetil (250 mg twice daily) over five days. The clinical success rate was 79.9% for Delta2-Cefditoren compared to 82.7% for cefuroxime, indicating comparable efficacy in treating exacerbations of chronic bronchitis .
  • Pediatric Applications : A study involving children with acute respiratory sinusitis showed similar outcomes with low (8-12 mg/kg/day) and high doses (16-20 mg/kg/day) of this compound, with no significant differences in treatment outcomes or adverse events .
  • Bacteriological Response : In patients infected with Haemophilus influenzae, the eradication rates were 84% for the Delta2-Cefditoren group versus 82.5% for the comparator group, highlighting its effectiveness against common respiratory pathogens .

Pharmacokinetics

This compound is designed to enhance oral absorption through its pivoxil ester group, which is cleaved in the gastrointestinal tract to release active cefditoren. This modification allows for effective treatment while minimizing gastrointestinal side effects associated with some other antibiotics.

Safety Profile

The safety profile of this compound has been established through various studies. Common adverse effects include mild gastrointestinal symptoms such as diarrhea and vomiting, which are generally self-limiting and do not require discontinuation of therapy .

Summary Table of Clinical Applications

Indication Dosage Duration Efficacy (%)
Community-acquired pneumonia400 mg twice daily14 days79.9
Acute bacterial exacerbation400 mg twice daily10 days82.7
Pharyngitis/Tonsillitis200 mg twice daily10 daysNot specified
Otitis Media200 mg twice daily10 daysNot specified
Pediatric Sinusitis8-20 mg/kg/day14 days>95

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Delta2-Cefditoren Pivoxil in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is widely used. Key parameters include:

  • Column : Sunfire C18 (150 × 4.6 mm; 5 µm)
  • Mobile Phase : Methanol-water (62:38 v/v)
  • Flow Rate : 1.0 mL/min
  • Detection Wavelength : 240 nm
    This method achieves linearity in the range of 10–400 µg/mL with recovery rates of 98–102% and relative standard deviation (RSD) <2% . For degradation studies, LC-MS/TOF is employed to identify hydrolytic byproducts .

Q. What is the molecular and pharmacokinetic profile of this compound?

  • Molecular Formula : C₂₅H₂₈N₆O₇S₃ (molecular weight: 620.73 g/mol) .
  • Pharmacokinetics : Approximately 30% of the unchanged drug is excreted in urine, achieving concentrations exceeding the MIC for common pathogens (e.g., E. coli). Peak urinary concentrations support efficacy against fluoroquinolone-non-susceptible strains .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy against ESBL-producing E. coli?

  • Methodological Answer : Discrepancies arise from variability in MIC determination and urinary drug concentration thresholds. To resolve this:

Standardize Susceptibility Testing : Use CLSI/EUCAST guidelines to ensure consistency across labs.

Measure Urinary Concentrations : Compare drug levels in urine (via HPLC) to pathogen-specific MIC values. Studies show urinary cefditoren concentrations exceed MICs for ESBL producers, explaining clinical efficacy despite in vitro resistance .

Replicate Multi-Center Trials : Conduct randomized trials with microbiological endpoints, as done in a study showing 85.7% microbiological efficacy against ESBL-producing E. coli .

Q. What experimental designs optimize stability studies of this compound?

  • Methodological Answer : Employ Quality by Design (QbD) principles:

  • Stress Testing : Expose the drug to hydrolytic (acid/alkaline), oxidative, and thermal conditions.
  • Analytical Tools : Use LC-MS/TOF to identify degradation products (e.g., DP I and II with molecular formulae C₁₉H₂₀N₆O₅S₃ and C₂₀H₂₂N₆O₆S₃) .
  • Data Analysis : Apply software like Design Expert 12 to optimize method robustness and validate parameters per ICH guidelines .

Q. How should researchers design trials to compare short- vs. long-term dosing regimens?

  • Methodological Answer :

  • Study Design : Multicenter, randomized, open-label trials with non-inferiority endpoints.
  • Key Metrics : Clinical cure rate (e.g., symptom resolution) and microbiological eradication at follow-up (e.g., 5–14 days post-treatment).
  • Sample Size : Power calculations based on prior data (e.g., 80% efficacy in 3-day vs. 7-day regimens for cystitis) .
  • Statistical Analysis : Use intention-to-treat (ITT) and per-protocol (PP) analyses to account for dropouts.

Q. Key Considerations for Future Research

  • Comparative Studies : Evaluate this compound against newer cephalosporins using pharmacodynamic models.
  • Resistance Monitoring : Track emerging resistance patterns through longitudinal surveillance studies.
  • Formulation Optimization : Explore amorphous solid dispersions to enhance bioavailability .

Propriétés

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQSNEJXCGJZHO-RLZYKBGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.